Cas no 26170-87-6 (4-Phenylthiophene-2-carboxaldehyde)

4-Phenylthiophene-2-carboxaldehyde is a versatile heterocyclic aromatic compound featuring a phenyl-substituted thiophene core with a formyl functional group at the 2-position. This high-purity intermediate is widely utilized in organic synthesis, particularly in the construction of conjugated systems for optoelectronic materials, pharmaceuticals, and coordination chemistry. Its rigid molecular structure and electron-rich thiophene moiety make it valuable for designing π-conjugated polymers, small-molecule semiconductors, and metal-organic frameworks. The aldehyde group offers excellent reactivity for condensation, nucleophilic addition, and metal-catalyzed coupling reactions. With well-defined crystallinity and thermal stability, this compound serves as a key precursor for synthesizing advanced materials with tailored electronic properties. Its structural features enable precise molecular engineering of charge transport characteristics in organic electronic applications.
4-Phenylthiophene-2-carboxaldehyde structure
26170-87-6 structure
Product Name:4-Phenylthiophene-2-carboxaldehyde
CAS No:26170-87-6
MF:C11H8OS
MW:188.245621681213
MDL:MFCD03701610
CID:877800
PubChem ID:24880505
Update Time:2025-07-02

4-Phenylthiophene-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-PHENYL-2-THIOPHENECARBOXALDEHYDE 96
    • 4-PHENYL THIOPHENE-2-CARBOXALDEHYDE
    • 4-Phenyl-2-Thiophenecarbaldehyde
    • 4-phenylthiophene-2-carbaldehyde
    • 4-Phenyl-2-thiophenecarboxaldehyde
    • 4-phenylthiophene-2-aldehyde
    • 4-phenyl-thiophene-2-carbaldehyde
    • 4-Phenylthiophene-2-carboxaldehyde
    • 2-Thiophenecarboxaldehyde, 4-phenyl-
    • 4phenyl-2-thiophenecarboxaldehyde
    • TXIFKGWOQSVIMZ-UHFFFAOYSA-N
    • 4-phenyl-thiophene-2-carboxaldehyde
    • NE19211
    • SY174290
    • 26170-87-6
    • Z363993542
    • BBA17087
    • J-016295
    • CS-0079860
    • 4-Phenylthiophene-2-carboxaldehyde, 96%
    • AC1978
    • DTXSID90407488
    • SCHEMBL379478
    • AKOS000124669
    • EN300-50982
    • MFCD03701610
    • AS-62587
    • MDL: MFCD03701610
    • Inchi: 1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
    • InChI Key: TXIFKGWOQSVIMZ-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.03000
  • Monoisotopic Mass: 188.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 45.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.207
  • Melting Point: 67-71 °C (lit.)
  • Boiling Point: 312.4°C at 760 mmHg
  • Flash Point: 118.1°C
  • Refractive Index: 1.637
  • PSA: 45.31000
  • LogP: 3.22760
  • Solubility: Not available

4-Phenylthiophene-2-carboxaldehyde Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

4-Phenylthiophene-2-carboxaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Phenylthiophene-2-carboxaldehyde Pricemore >>

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4-Phenylthiophene-2-carboxaldehyde Production Method

4-Phenylthiophene-2-carboxaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:26170-87-6)4-Phenylthiophene-2-carboxaldehyde
Order Number:A911877
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:43
Price ($):239.0/689.0
Email:sales@amadischem.com

Additional information on 4-Phenylthiophene-2-carboxaldehyde

Introduction to 4-Phenylthiophene-2-carboxaldehyde (CAS No. 26170-87-6)

4-Phenylthiophene-2-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 26170-87-6, is a significant organic compound with a rich structure and diverse applications in the field of pharmaceutical chemistry and material science. This compound belongs to the thiophene derivative family, characterized by a sulfur-containing heterocyclic ring fused with a benzene-like aromatic system. The presence of an aldehyde functional group at the 2-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-Phenylthiophene-2-carboxaldehyde consists of a thiophene core substituted with a phenyl group at the 4-position and an aldehyde group at the 2-position. This arrangement imparts unique electronic and steric properties, enabling its utility in various chemical transformations. The compound’s aromaticity and electron-withdrawing nature of the aldehyde group make it an attractive scaffold for designing biologically active molecules.

In recent years, 4-Phenylthiophene-2-carboxaldehyde has garnered attention in medicinal chemistry due to its potential as a precursor for drug development. Its structural motif is reminiscent of several natural products and pharmacologically relevant compounds, suggesting its role in synthesizing novel therapeutic agents. For instance, derivatives of thiophene-based aldehydes have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 4-Phenylthiophene-2-carboxaldehyde is its versatility in synthetic applications. The aldehyde functionality allows for further derivatization through condensation reactions, forming Schiff bases, imines, and other heterocyclic compounds. These derivatives often exhibit enhanced biological activity and can be tailored to target specific biological pathways. Recent studies have demonstrated its use in constructing complex molecules with potential applications in photodynamic therapy and metal chelation.

The pharmaceutical industry has been particularly interested in thiophene derivatives due to their broad spectrum of biological activities. 4-Phenylthiophene-2-carboxaldehyde serves as a key intermediate in synthesizing molecules that interact with biological targets such as enzymes and receptors. For example, researchers have utilized this compound to develop inhibitors targeting metabolic pathways implicated in diseases like diabetes and obesity. The phenylthiophene core provides a stable framework that can be modified to improve binding affinity and selectivity.

Material science also benefits from the unique properties of 4-Phenylthiophene-2-carboxaldehyde. Its ability to form stable polymers and conductive materials makes it valuable in the development of organic electronics. Researchers have explored its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where its electron-deficient nature contributes to efficient charge transport. Additionally, its derivatives have been investigated for their potential use in corrosion inhibition and surface coatings.

The synthesis of 4-Phenylthiophene-2-carboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors such as thiophene derivatives and aromatic aldehydes. Advanced synthetic methodologies, including cross-coupling reactions and catalytic processes, have been employed to achieve high yields and purity. The growing interest in green chemistry has also spurred efforts to develop sustainable synthetic routes for this compound, minimizing waste and reducing environmental impact.

Recent advancements in computational chemistry have further enhanced the understanding of 4-Phenylthiophene-2-carboxaldehyde’s reactivity and function. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding the design of more effective derivatives. These computational approaches are complemented by experimental validations, ensuring that theoretical predictions align with empirical observations.

The future prospects for 4-Phenylthiophene-2-carboxaldehyde are promising, with ongoing research exploring new applications across multiple disciplines. As synthetic techniques evolve and our understanding of molecular interactions deepens, this compound is poised to play an increasingly important role in drug discovery, materials science, and beyond. Its unique structural features offer a rich foundation for innovation, making it a cornerstone of modern chemical research.

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Amadis Chemical Company Limited
(CAS:26170-87-6)4-Phenylthiophene-2-carboxaldehyde
A911877
Purity:99%/99%
Quantity:25g/100g
Price ($):239.0/689.0
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